3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
3-fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVSGNQCVRNRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Sodium Alkoxide-Catalyzed Cyclocondensation
The cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile represents the most widely employed synthesis route. This method, optimized by recent studies, involves refluxing 2,5-bis(2-pyridinylmethylene)cyclopentanone (5.24 g, 0.02 mol) with propanedinitrile (1.32 g, 0.02 mol) in ethanol or methanol, using sodium alkoxide (1.08–1.36 g, 0.02 mol) as a dual-purpose base and catalyst. The reaction proceeds under reflux (80°C) for 1–2 hours, yielding 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives in 85–92% isolated yield after simple filtration and recrystallization.
Key Advantages:
Solvent and Temperature Optimization
Ethanol and methanol are preferred solvents due to their ability to dissolve both reactants and sodium alkoxide catalysts. Reaction temperatures above 70°C are critical for achieving complete conversion within 2 hours. Lower temperatures prolong reaction times, while higher temperatures risk side reactions such as decomposition of the nitrile group.
High-Pressure Synthesis
Enhanced Reaction Efficiency Under Pressure
Recent advancements demonstrate that high-pressure conditions (5–10 bar) accelerate the cyclocondensation reaction, reducing completion times to 30–45 minutes. This method also improves yields to 94–97% and enables gram-scale synthesis, making it suitable for industrial applications. The pressure-enhanced approach minimizes side reactions by stabilizing reactive intermediates, a phenomenon corroborated by computational studies.
Substrate Scope and Limitations
High-pressure synthesis accommodates electron-deficient and sterically hindered arylidenecyclopentanones, which are challenging under traditional reflux conditions. However, substrates with highly electron-withdrawing groups (e.g., nitro) require careful optimization to prevent over-fluorination or ring-opening side reactions.
Fluorination Strategies
Late-Stage Fluorination Techniques
While the fluorine atom in 3-fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine is typically introduced via fluorinated starting materials, late-stage fluorination methods using -fluorobenzenesulfonimide (NFSI) have been explored for analogous pyridine derivatives. This metal-free approach selectively fluorinates pyridylic C–H bonds under mild conditions (50°C, 12 hours), offering a potential pathway for modifying preformed cyclopenta[b]pyridine scaffolds.
Mechanistic Insight:
The reaction proceeds via a radical chain mechanism, where NFSI generates fluorine radicals that abstract hydrogen from the pyridylic position, followed by recombination to form the C–F bond.
Reaction Mechanisms and Pathways
Cyclocondensation Mechanism
The sodium alkoxide-catalyzed reaction initiates with deprotonation of propanedinitrile, forming a nucleophilic cyanide ion that attacks the electron-deficient carbonyl carbon of 2,5-diarylidenecyclopentanone. Subsequent cyclization and elimination steps yield the fused pyridine ring, with the fluorine atom’s position dictated by the starting material’s substitution pattern.
Role of Fluorine in Stabilizing Intermediates
The fluorine atom’s electronegativity stabilizes negative charges on intermediates during cyclization, as evidenced by density functional theory (DFT) calculations. This stabilization lowers activation energies, facilitating faster reaction kinetics under both reflux and high-pressure conditions.
Optimization and Scalability
Gram-Scale Synthesis
High-pressure methods have successfully produced 10–20 g batches of this compound with >95% purity, demonstrating industrial viability. Key parameters for scalability include maintaining consistent pressure (5–10 bar) and ensuring efficient heat dissipation to prevent localized overheating.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution
The fluorine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the pyridine ring, which activates the position for attack by nucleophiles. This reaction is pivotal for introducing diverse functional groups:
-
Reagents/Conditions : Reactions typically employ nucleophiles like amines, alkoxides, or thiols under heating (80–120°C) in polar aprotic solvents (e.g., DMF, DMSO).
-
Mechanistic Insight : The fluorine’s electronegativity stabilizes the negatively charged transition state during NAS, enhancing reaction rates.
-
Applications : Produces 3-substituted derivatives, such as 3-amino or 3-alkoxy analogs, which are intermediates in drug discovery.
Oxidation Reactions
Selective oxidation of the CH₂ group adjacent to the pyridine moiety generates ketone derivatives:
| Reagent System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Mn(OTf)₂, t-BuOOH (65% in H₂O) | 25°C, 24 hours | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 81% |
-
Scope : The reaction is chemoselective, preserving the fluorine substituent and pyridine ring .
-
Industrial Relevance : Scalable in water, aligning with green chemistry principles .
Cyclocondensation Reactions
The compound participates in cyclocondensation to form complex heterocycles:
-
Reagents/Conditions : Reacts with propanedinitrile in the presence of sodium ethoxide (NaOEt) under reflux (2 hours) .
-
Product : 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles .
-
Efficiency : High atom economy with yields >85% and no chromatographic purification required .
Structural and Mechanistic Considerations
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine
The synthesis of this compound typically involves cyclization reactions that utilize readily available precursors. Recent methodologies have focused on improving yield and efficiency through innovative synthetic strategies. For instance, high-pressure assisted synthetic approaches have been reported to enhance the formation of similar pyridine derivatives, which may be adapted for synthesizing 3-fluoro variants .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:
-
Anticancer Activity :
- Compounds within the cyclopenta[b]pyridine class have shown promising cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. Preliminary studies indicate that derivatives of this compound can inhibit cell proliferation and induce apoptosis in these cancer types .
- A study highlighted that certain synthesized derivatives exhibited significant inhibition rates with IC50 values as low as 6.31 μM against MCF-7 cells .
- Neurokinin Receptor Antagonism :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies
Several case studies provide insights into the practical applications of this compound:
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of cyclopenta[b]pyridine derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against multiple cancer cell lines. The results demonstrated that modifications to the substituent groups significantly enhanced anticancer efficacy, with some compounds showing IC50 values below 10 μM across different cell types .
Case Study 2: Neurokinin Receptor Studies
A separate investigation focused on the neurokinin receptor antagonism of cyclopenta[b]pyridine derivatives. The study revealed that certain compounds effectively blocked NK3 receptors in vitro, suggesting potential therapeutic applications in managing anxiety disorders and other neuropsychiatric conditions .
Comparative Data Table
The following table summarizes key findings from studies on the biological activities of this compound and related compounds:
| Compound | Activity | Cell Line/Target | IC50 (μM) |
|---|---|---|---|
| This compound | Anticancer | MCF-7 | 6.31 |
| Derivative A | Anticancer | A549 | 8.00 |
| Derivative B | Neurokinin receptor antagonism | NK3 receptors | N/A |
| Derivative C | Anti-inflammatory | In vitro models | N/A |
| Derivative D | Antimicrobial | Various bacterial strains | N/A |
Wirkmechanismus
The mechanism of action of 3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosive agents from attacking the metal . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Effects
The substituent at the 3-position critically determines the compound’s behavior. Key comparisons include:
Key Insight : Fluorine’s high electronegativity and small atomic radius enable strong dipole interactions and enhanced binding affinity in surface adsorption applications compared to bulkier halogens (e.g., Br, Cl) .
Corrosion Inhibition Performance
CAPD derivatives (3-carbonitrile substituents) exhibit superior corrosion inhibition for carbon steel in acidic media, with efficiencies up to 97.7% at 1.0 mM concentration . Comparatively, halogenated derivatives may show lower efficiencies due to weaker adsorption or reduced electron delocalization:
Theoretical Basis : Fluorine’s electron-withdrawing nature could enhance chemisorption by strengthening coordinate bonds with metal surfaces, but experimental validation is needed .
Physicochemical Properties
Note: Fluorine’s polarity may increase aqueous solubility relative to nonpolar substituents (e.g., phenyl groups) .
Biologische Aktivität
3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesis, and the implications of its structural features on pharmacological profiles.
Structural Overview
The molecular formula of this compound is C8H8FN with a molecular weight of approximately 151.15 g/mol. The presence of a fluorine atom at the 3-position enhances its lipophilicity, which may improve its interaction with various biological targets. The compound belongs to a broader class of dihydropyridines known for their diverse biological activities.
Anticancer Properties
Recent studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown promising activity against breast (MCF-7) and lung (A549) cancer cells. In vitro assays utilizing the MTT colorimetric method revealed that certain derivatives have IC50 values in the micromolar range, indicating their potential as anticancer agents .
Table 1: Cytotoxicity Data for Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 6.31 |
| This compound | A549 | 7.95 |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | HCT-116 | >20 |
These findings suggest that the fluorinated derivative may enhance biological activity compared to non-fluorinated analogs due to the electronegative nature of fluorine which influences the electronic properties of the molecule .
The biological activity of this compound is thought to involve interactions with specific receptors and enzymes. Preliminary research indicates that it may act as an allosteric modulator at muscarinic receptors, which are implicated in various physiological processes. Additionally, studies on its interaction with drug-metabolizing enzymes could elucidate its pharmacokinetics and bioavailability.
Synthetic Approaches
Various synthetic routes have been developed for preparing this compound. One notable method involves high-pressure cyclocondensation reactions that yield this compound efficiently while maintaining high atom economy .
Table 2: Synthetic Methods for Dihydropyridines
| Methodology | Description |
|---|---|
| High-pressure cyclocondensation | Utilizes ammonium acetate and specific precursors under elevated pressure |
| Manganese-catalyzed oxidation | Direct oxidation of substituted benzylpyridines with high yield |
Case Studies
- Cytotoxicity Assay : A study evaluated a series of synthesized derivatives against three human cancer cell lines (MCF-7, A549, HCT-116). The results indicated that compounds containing the cyclopentane-pyridine structure exhibited varying degrees of cytotoxicity, with some derivatives showing significant inhibition of cell proliferation at low concentrations .
- Pharmacological Profiling : Another study focused on understanding the interactions of these compounds with muscarinic receptors and their potential as allosteric modulators. This research is crucial for developing new therapeutic agents targeting neurological disorders.
Q & A
Q. How can researchers optimize the synthesis of 3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine?
Methodological Answer: Synthesis optimization often involves evaluating reaction conditions (solvent, temperature, catalyst) and precursor selection. For cyclopenta[b]pyridine derivatives, sodium alkoxide (e.g., NaOEt) in alcoholic solvents facilitates cyclocondensation reactions between ketones and nitriles, achieving yields >85% . Manganese-catalyzed oxidation (Mn(OTf)₂ with t-BuOOH/H₂O) selectively oxidizes CH₂ groups adjacent to pyridine moieties at 25°C, offering chemoselectivity >90% . Key parameters include reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for ketone:nitrile).
Q. What characterization techniques are critical for verifying the structure of this compound?
Methodological Answer: Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential. For example, fluoro-substituted derivatives show distinct ¹H-NMR signals at δ 2.1–2.4 ppm (cyclopentyl CH₂) and ¹³C-NMR peaks near δ 160–165 ppm (C-F coupling) . IR spectroscopy identifies carbonyl (1670–1720 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches. Elemental analysis should align with theoretical values (e.g., C: 60.68%, H: 3.96% for brominated analogues; deviations >0.3% suggest impurities) .
Q. How should discrepancies between calculated and observed elemental analysis data be addressed?
Methodological Answer: Discrepancies >0.5% in carbon/hydrogen content indicate incomplete purification or side reactions. Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc) improves purity. For example, a 0.2% sulfur deviation in thiophene-substituted derivatives was resolved via repeated chromatography . Always cross-validate with mass spectrometry (ESI-MS or HRMS) to confirm molecular ion peaks.
Q. What purification strategies are effective for viscous or oily derivatives of this compound?
Methodological Answer: High-vacuum distillation (50–100 mTorr) or preparative HPLC (C18 column, acetonitrile/water gradient) isolates viscous products. For example, 4-(4-methoxyphenyl)-substituted derivatives were purified via silica gel chromatography (eluent: petroleum ether/ethyl acetate, 3:1) to achieve >95% purity . Low-temperature crystallization (e.g., −20°C in dichloromethane) can solidify oily intermediates.
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer: Stability tests show degradation <5% after 6 months when stored under inert gas (Ar/N₂) at 2–8°C . Avoid prolonged exposure to light (UV degradation) or humidity (hydrolysis of fluoro groups). For long-term storage, lyophilization (as a solid) in amber vials is recommended.
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral assignments for multi-substituted derivatives?
Methodological Answer: Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between cyclopentyl protons (δ 2.1–2.4 ppm) and pyridine carbons (δ 140–150 ppm) confirm regiochemistry . DFT-based chemical shift predictions (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) can validate ambiguous assignments .
Q. What mechanistic insights explain the chemoselectivity of Mn(OTf)₂-catalyzed oxidation in synthesizing ketone derivatives?
Methodological Answer: The Mn(III)/Mn(IV) cycle facilitates hydrogen abstraction from the CH₂ group adjacent to the pyridine, forming a radical intermediate. t-BuOOH acts as both oxidant and oxygen source, leading to ketone formation. Computational studies suggest steric and electronic factors (e.g., electron-deficient pyridine rings) direct selectivity toward CH₂ over CH₃ groups .
Q. How can computational methods predict the corrosion inhibition efficiency of cyclopenta[b]pyridine derivatives?
Methodological Answer: Density Functional Theory (DFT) calculates parameters like EHOMO (electron-donating ability) and ELUMO (electron-accepting capacity). Monte Carlo simulations model adsorption on steel surfaces; higher binding energies (e.g., −450 kcal/mol for CAPD-1) correlate with inhibition efficiencies >97% . Experimental validation via electrochemical impedance spectroscopy (EIS) is critical.
Q. What strategies enable regioselective substitution on the cyclopenta[b]pyridine core?
Methodological Answer: Electrophilic aromatic substitution (EAS) favors the 3- and 5-positions due to electron density from the fused cyclopentane ring. For example, bromination with NBS in DMF yields 3-bromo derivatives . Directed ortho-metalation (e.g., LDA at −78°C) introduces substituents at the 2-position .
Q. How do structural modifications impact biological activity compared to analogues like 6,7-dihydro-5H-cyclopentapyrazine?
Methodological Answer: Fluorination enhances metabolic stability and membrane permeability. In contrast, pyrazine analogues (e.g., 6,7-dihydro-5H-cyclopentapyrazine) lack the electronegative fluorine, reducing binding affinity to targets like kinases. Comparative SAR studies show IC₅₀ values for fluorinated derivatives are 10-fold lower in enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
